molecular formula C21H24BrClN2O3S B298208 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-[(4-chlorophenyl)methyl]acetamide

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-[(4-chlorophenyl)methyl]acetamide

Katalognummer: B298208
Molekulargewicht: 499.8 g/mol
InChI-Schlüssel: XVTSZCBYKFCLDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-[(4-chlorophenyl)methyl]acetamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-[(4-chlorophenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-chlorobenzylamine to form the sulfonamide.

    Coupling with glycine derivative: The resulting sulfonamide is coupled with a glycine derivative, such as cyclohexylglycine, under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common techniques include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH~4~) to yield corresponding amines or alcohols.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-[(4-chlorophenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Wirkmechanismus

The mechanism by which 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-[(4-chlorophenyl)methyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl and halogen groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-cyclohexylglycinamide
  • N~2~-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)-N~2~-cyclopropylglycinamide
  • 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-[(4-chlorophenyl)methyl]acetamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C21H24BrClN2O3S

Molekulargewicht

499.8 g/mol

IUPAC-Name

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-[(4-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C21H24BrClN2O3S/c22-17-8-12-20(13-9-17)29(27,28)25(19-4-2-1-3-5-19)15-21(26)24-14-16-6-10-18(23)11-7-16/h6-13,19H,1-5,14-15H2,(H,24,26)

InChI-Schlüssel

XVTSZCBYKFCLDW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Kanonische SMILES

C1CCC(CC1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.